5-Methylhexan-2-one tert-butylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylhexan-2-one tert-butylhydrazone is a heterocyclic organic compound with the molecular formula C₁₁H₂₄N₂ and a molecular weight of 184.32 g/mol . It is known for its applications in various fields of scientific research and industry.
Vorbereitungsmethoden
The synthesis of 5-Methylhexan-2-one tert-butylhydrazone typically involves the reaction of 5-Methylhexan-2-one with tert-butylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
5-Methylhexan-2-one tert-butylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
5-Methylhexan-2-one tert-butylhydrazone is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methylhexan-2-one tert-butylhydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to changes in biochemical pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Methylhexan-2-one tert-butylhydrazone can be compared with similar compounds such as:
- 2-Hexanone, 5-methyl-, (1,1-dimethylethyl)hydrazone
- 2-Hexanone, 5-methyl-, 2-(1,1-dimethylethyl)hydrazone
These compounds share similar structures but may differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific molecular configuration and the resulting chemical behavior.
Eigenschaften
CAS-Nummer |
58654-36-7 |
---|---|
Molekularformel |
C11H24N2 |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
2-methyl-N-[(E)-5-methylhexan-2-ylideneamino]propan-2-amine |
InChI |
InChI=1S/C11H24N2/c1-9(2)7-8-10(3)12-13-11(4,5)6/h9,13H,7-8H2,1-6H3/b12-10+ |
InChI-Schlüssel |
CBLLQLCAUGKBOU-ZRDIBKRKSA-N |
Isomerische SMILES |
CC(C)CC/C(=N/NC(C)(C)C)/C |
Kanonische SMILES |
CC(C)CCC(=NNC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.